(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)prop-2-enamide
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Overview
Description
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)prop-2-enamide is a complex organic compound that features a benzodioxole ring, a trifluoromethylphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)prop-2-enamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using appropriate linkers and reagents, such as palladium-catalyzed cross-coupling reactions.
Final Amidation: The final step involves the formation of the amide bond under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the amide bond or the thiazole ring.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Fluorescent Probes: The benzodioxole ring can be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can participate in π-π stacking interactions, while the trifluoromethylphenyl group can enhance binding affinity through hydrophobic interactions. The thiazole ring can coordinate with metal ions or participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2-[4-methylphenyl]-1,3-thiazol-4-yl}ethyl)prop-2-enamide
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2-[4-chlorophenyl]-1,3-thiazol-4-yl}ethyl)prop-2-enamide
Uniqueness
The presence of the trifluoromethyl group in (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)prop-2-enamide enhances its lipophilicity and metabolic stability, making it unique compared to similar compounds. This can result in improved pharmacokinetic properties and potentially greater efficacy in biological applications.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3S/c23-22(24,25)16-5-3-15(4-6-16)21-27-17(12-31-21)9-10-26-20(28)8-2-14-1-7-18-19(11-14)30-13-29-18/h1-8,11-12H,9-10,13H2,(H,26,28)/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMRDFDMFDJYNE-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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